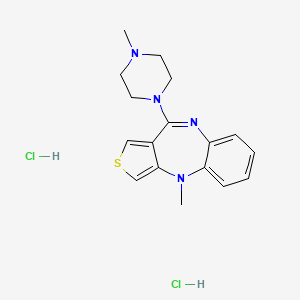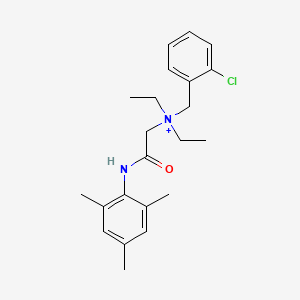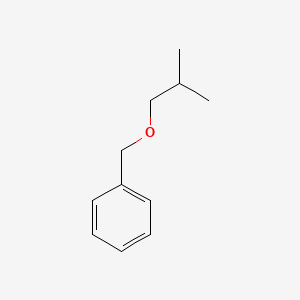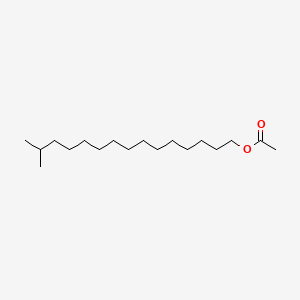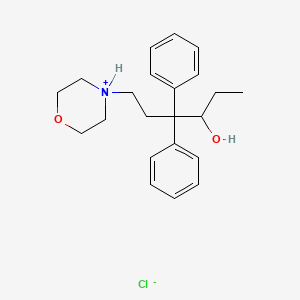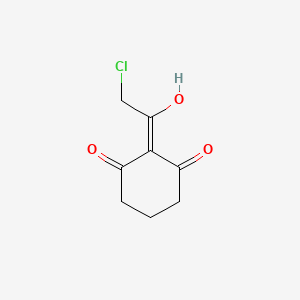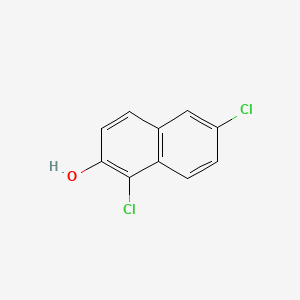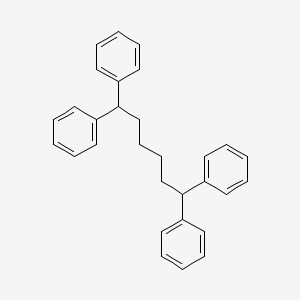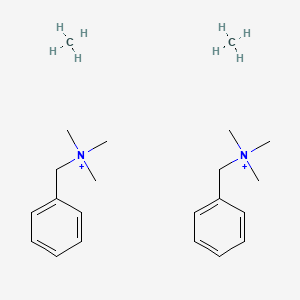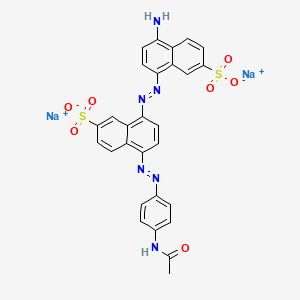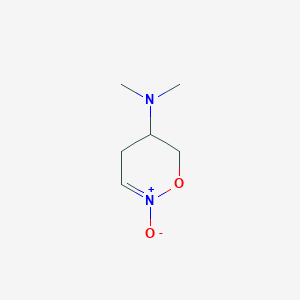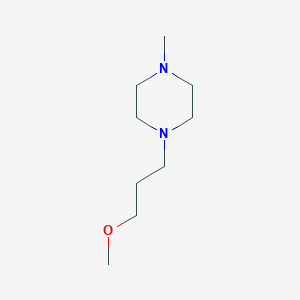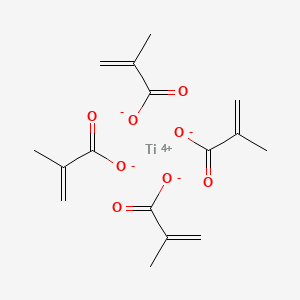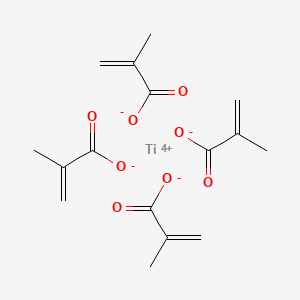
Titanium(4+) methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(4+) methacrylate is a coordination compound where titanium is in the +4 oxidation state and is coordinated with methacrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science, catalysis, and biomedical engineering. The methacrylate ligands provide the compound with unique properties that can be exploited in different chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
Titanium(4+) methacrylate can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride (TiCl4) with methacrylic acid (CH2=C(CH3)COOH) in the presence of a base. The reaction typically proceeds as follows:
[ \text{TiCl}_4 + 4 \text{CH}_2=\text{C(CH}_3)\text{COOH} \rightarrow \text{Ti(CH}_2=\text{C(CH}_3)\text{COO)}_4 + 4 \text{HCl} ]
This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Titanium(4+) methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate ligands can participate in free radical polymerization, leading to the formation of polymeric materials.
Coordination Reactions: The titanium center can coordinate with other ligands, forming complexes with different properties.
Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of titanium dioxide and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Coordination Reactions: Ligands such as phosphines, amines, and other carboxylates can be used to form new complexes.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Major Products
Polymerization: Polymers with methacrylate backbones.
Coordination Reactions: Various titanium complexes with different ligands.
Hydrolysis: Titanium dioxide and methacrylic acid.
科学研究应用
Titanium(4+) methacrylate has a wide range of applications in scientific research:
Materials Science: Used in the synthesis of hybrid materials and nanocomposites with enhanced mechanical and thermal properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations, including polymerization and oxidation reactions.
Biomedical Engineering: Utilized in the development of biocompatible coatings and materials for medical implants and devices.
Environmental Science: Employed in the preparation of photocatalytic materials for environmental remediation.
作用机制
The mechanism by which titanium(4+) methacrylate exerts its effects depends on the specific application. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In polymerization, the methacrylate ligands can undergo radical polymerization, leading to the formation of polymeric chains. In biomedical applications, the compound’s biocompatibility and ability to form stable coatings are crucial for its effectiveness.
相似化合物的比较
Titanium(4+) methacrylate can be compared with other titanium-based compounds, such as titanium(4+) oxoacrylates and titanium(4+) alkoxides. While all these compounds contain titanium in the +4 oxidation state, they differ in their ligands and resulting properties:
Titanium(4+) oxoacrylates: These compounds have oxo and acrylate ligands, providing different reactivity and applications, particularly in the formation of nanomaterials with antiwear properties.
Titanium(4+) alkoxides: These are commonly used as precursors for titanium dioxide in sol-gel processes and have applications in coatings and catalysis.
This compound is unique due to its methacrylate ligands, which allow for polymerization and the formation of hybrid materials with specific properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, derived from the methacrylate ligands, make it a valuable material for research and development in fields such as materials science, catalysis, and biomedical engineering.
属性
CAS 编号 |
94275-87-3 |
|---|---|
分子式 |
C16H20O8Ti |
分子量 |
388.19 g/mol |
IUPAC 名称 |
2-methylprop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C4H6O2.Ti/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI 键 |
OZEJSNMTATYGKV-UHFFFAOYSA-J |
规范 SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


